![molecular formula C4H5BrO2 B2977583 (Z)-3-Bromopropenoic acid methyl ester CAS No. 6214-22-8](/img/structure/B2977583.png)
(Z)-3-Bromopropenoic acid methyl ester
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Overview
Description
Fatty acid methyl esters (FAMEs) are a type of fatty acid ester that are derived by transesterification of fats with methanol . They are used in a variety of applications, including as a key component in biodiesel .
Synthesis Analysis
The synthesis of an ester can be accomplished in several ways. In one common method, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .Molecular Structure Analysis
The molecular structure of a fatty acid methyl ester like “(Z)-3-Bromopropenoic acid methyl ester” would consist of a carboxylate (COO-) group attached to a long hydrocarbon chain, with a methyl (CH3) group attached to the oxygen of the carboxylate group .Chemical Reactions Analysis
Esters, including FAMEs, can undergo a variety of chemical reactions. For example, they can be hydrolyzed under both acidic and basic conditions to yield alcohols and carboxylic acids . They can also be reduced to alcohols using reducing agents like lithium aluminum hydride .Scientific Research Applications
Surfactants and Emulsifiers
Methyl ester sulfonate (MES) anionic surfactants, which are made from natural resources, are of particular interest as sustainable surfactants . They offer good physicochemical properties for applications as detergents and emulsifiers . The stability of surfactant emulsions is around 60%, which is comparable to that of sodium dodecyl sulfate .
Asphalt and Asphalt-Latex Emulsions
Several studies have focused on the use of methyl ester sulfonates as emulsifying agents to improve the storage stability of asphalt and asphalt-latex emulsions . They are also used as solvent replacements for aromatic hydrocarbon solvents in emulsifiable concentrate formulations .
Methanol Dehydration to Dimethyl Ether
Methyl carboxylate esters have been shown to be potent promoters of low-temperature methanol dehydration to dimethyl ether (DME) using various zeolite catalysts . The DME yield was dependent on both the methanol and methyl n-hexanoate partial pressures across the temperature ranges used in this study (110 to 130 °C) .
Gas Chromatography–Mass Spectrometry (GC–MS/MS)
Methyl ester sulfonates can be used for the determination of Fatty Acid Methyl Esters (FAMEs) with GC–MS/MS operating in Multiple Reaction Monitoring (MRM) mode .
Potential Therapeutic Applications
There has been some research into the cytotoxicity and safety profile of certain methyl esters, with implications for potential therapeutic applications . However, it’s important to note that the specific study referenced here has been retracted , indicating that further research is needed in this area.
Mechanism of Action
Mode of Action
The primary chemical reaction involving esters is hydrolysis, which is the breaking of the ester bond to form an alcohol and a carboxylic acid . This reaction can be catalyzed by either an acid or a base .
Biochemical Pathways
Esters can participate in various biochemical pathways, depending on their specific structure and the biological system in which they are present. For example, they can undergo enzymatic hydrolysis in metabolic pathways .
Future Directions
properties
IUPAC Name |
methyl (Z)-3-bromoprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO2/c1-7-4(6)2-3-5/h2-3H,1H3/b3-2- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOGNLOBEAIJAM-IHWYPQMZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C\Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-Bromopropenoic acid methyl ester | |
CAS RN |
6214-22-8 |
Source
|
Record name | methyl (2Z)-3-bromoprop-2-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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